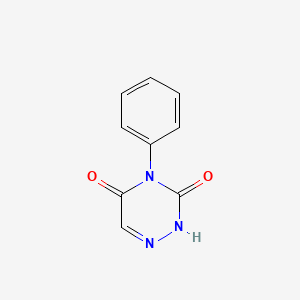

4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Description

4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a nitrogen-containing heterocyclic compound featuring a partially saturated triazine ring (tetrahydrotriazine) substituted with a phenyl group at the 4-position and two ketone groups at the 3- and 5-positions. The tetrahydrotriazine core imparts conformational flexibility, while the phenyl group enhances π-π stacking interactions and modulates electronic properties. This compound is of interest due to its structural similarity to bioactive triazine derivatives, such as 6-azauracil (1,2,4-triazin-3,5(2H,4H)-dione), a known precursor for chemotherapeutic agents . Synthesis typically involves cyclization or condensation reactions, often starting from substituted hydrazides or thioureas .

Key structural features include:

- Planar triazine ring: Stabilized by conjugation, with slight puckering observed in crystallographic studies .

- Hydrogen bonding: N–H···O and C–H···O interactions contribute to crystal packing and stability .

- π-π interactions: The phenyl group participates in stacking with adjacent aromatic systems, influencing supramolecular assembly .

Properties

IUPAC Name |

4-phenyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-8-6-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZDDFVTQDOTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors. One common method starts with the reaction of hydrazine and diethyl carbonate to form an intermediate, which is then reacted with phenyl isocyanate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Diels-Alder Cycloadditions

This compound acts as a potent dienophile in [4+2] cycloadditions:

-

Reactivity : Reacts rapidly with conjugated dienes (e.g., cyclohexadiene) to form stable bicyclic adducts .

-

Notable Application : Enabled the first synthesis of prismane (a cubane-like hydrocarbon) via reaction with barrelene in 1973 .

| Substrate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Barrelene | Prismane | Reflux in benzene | 32% | |

| 1,3-Cyclohexadiene | Bicyclo[2.2.2]octene adduct | RT, dichloromethane | 85% |

Reactions with Medium-Ring Polyenes

Forms normal [4+2] cycloadducts with 7- and 8-membered ring systems :

-

Tropone : Produces cycloadduct IX with retained aromaticity of the tropone ring.

-

Azepine/Diazepine : Generates fused heterocyclic systems (e.g., triazoloazepines).

| Substrate | Product Structure | Key Observation | Reference |

|---|---|---|---|

| Tropone | Bicyclo[5.4.0]undecatriene | No ring expansion | |

| Diazepine | Triazolo-diazepine | Stabilized via N–H···O H-bonding |

Oxa-Ene Reactions with Enols

Reacts with enols of amides (e.g., Meldrum’s acid derivatives) to form open-chain adducts instead of cycloadducts :

-

Mechanism : Stepwise pathway involving hemiaminal intermediate.

-

Evidence : X-ray crystallography confirms non-cyclic structures .

| Enol Source | Adduct Structure | Reaction Medium | Stability | Reference |

|---|---|---|---|---|

| Meldrum’s acid | Hemiaminal-linked carbonyl | Solid state | Air-stable | |

| Acetoacetanilide | Linear oxa-ene product | Toluene | Crystallizes |

Nucleophilic Additions

Undergoes nucleophilic attack at the electron-deficient triazine ring:

-

With Dimedone : Forms 5-s-adducts via Michael addition at C5 .

-

With Pyrazol-5-ones : Generates tetrakispyrazolylethanes and amidrazones under basic conditions .

| Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|

| Dimedone | 5-s-Adduct | Stabilized by keto-enol tautomerism | |

| 1-Aryl-3-methylpyrazol-5-one | Tetrakispyrazolylethane | High steric hindrance |

Functionalization for Bioactive Derivatives

Fluorinated analogs show enhanced metabolic stability and receptor affinity :

-

Synthetic Route : React with 4-fluorophenylmagnesium bromide to introduce fluorinated aryl groups.

-

Application : Derivatives exhibit 5-HT2 receptor antagonism (e.g., compound 7b has 30× higher activity than ritanserin) .

| Derivative | Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7b | 5-HT2 antagonist | 0.12 | |

| 21b | α1-Adrenergic antagonist | 1.8 |

Oxidation and Hydrolysis

-

Oxidation : Converts thioxo derivatives to diones using H₂O₂ .

-

Hydrolysis : Cleaves glucopyranosyl substituents under acidic conditions (e.g., 1 N HCl) .

| Starting Material | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 3-Thioxo derivative | H₂O₂ | 3,5-Dione | Enhanced solubility | |

| Glucosylated analog | 1 N HCl | Deprotected triazinedione | Drug metabolite |

Key Mechanistic Insights

-

Electrophilicity : The triazine ring’s electron deficiency drives reactivity at C3 and C5 positions.

-

Steric Effects : Bulky substituents (e.g., phenyl groups) influence regioselectivity in cycloadditions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents stabilize cycloadducts .

Scientific Research Applications

Chemistry

In organic synthesis, 4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione serves as a valuable reagent in cycloaddition reactions. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical transformations.

Research has indicated potential biological activities linked to this compound:

- Anticancer Research: Studies have explored its effects on cellular processes relevant to cancer treatment. For instance, it has been shown to interact with eEF2K (eukaryotic elongation factor 2 kinase), influencing protein synthesis pathways that are critical in cancer cell proliferation .

- Pharmacological Studies: The compound exhibits promising results in inhibiting tumor cell growth in vitro and may serve as a lead compound for developing new anticancer agents .

Medicinal Chemistry

The therapeutic potential of this compound has been investigated in various contexts:

- Cancer Treatment: Its mechanism of action involves binding to specific molecular targets that can alter cancer cell metabolism and survival.

Industrial Applications

In industrial settings, this compound is utilized in the production of chemical intermediates and as a catalyst in various reactions. Its ability to facilitate chemical transformations makes it an important component in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to eEF2K, an atypical alpha-kinase, and induce its degradation. This interaction affects protein synthesis and energy homeostasis, which can have therapeutic implications, particularly in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of triazine-3,5-diones are highly dependent on substituents. Below is a comparative analysis of key analogues:

Crystallographic and Spectroscopic Insights

- Crystal Packing : The phenyl group in 4-phenyl derivatives facilitates ribbon-like molecular arrangements via C–H···O and π-π interactions, whereas alkyl substituents (e.g., ethoxymethyl) promote helical chains .

- Vibrational Spectra : DFT studies reveal that C=O and N–H stretching modes in the title compound (∼1700 cm⁻¹ and ∼3300 cm⁻¹, respectively) are redshifted compared to unsaturated analogues due to hydrogen bonding .

Biological Activity

4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound characterized by its triazine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 4-Phenyl-2H-1,2,4-triazine-3,5-dione

- Molecular Formula : C₉H₇N₃O₂

- Molecular Weight : 189.17 g/mol

- CAS Number : 60432-11-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:

- eEF2K Interaction : The compound has been shown to bind to eEF2K (eukaryotic elongation factor 2 kinase), leading to its degradation. This interaction impacts protein synthesis and energy homeostasis within cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

- Case Study : In a study evaluating its efficacy against human cancer cell lines (e.g., A549 lung cancer and MCF7 breast cancer), the compound displayed an IC50 value in the low micromolar range (approximately 10 µM), indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Studies : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory potential:

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. The presence of specific functional groups can significantly enhance the potency of the compound:

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| Base Compound | None | Moderate activity |

| Variant A | Methyl group at position 5 | Increased antitumor activity |

| Variant B | Hydroxyl group at position 2 | Enhanced antibacterial properties |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione relevant to experimental design?

- Answer : The compound (CAS 4233-33-4) has a molecular weight of 175.14 g/mol and a melting point of 165–170°C (with decomposition). Its solid form requires storage at 2–8°C under inert atmosphere to prevent degradation. The SMILES string (O=C1N=NC(=O)N1c2ccccc2) and InChI key provide structural verification tools. These properties dictate solvent selection (e.g., avoiding high-temperature reactions) and storage protocols to maintain stability during experiments .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the triazoline-dione core and phenyl substituent. High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is recommended for quantifying impurities. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography can resolve crystallographic packing effects, as demonstrated in related triazine derivatives .

Q. What solvent systems and reaction conditions optimize its use as a dienophile in Diels-Alder reactions?

- Answer : The compound reacts efficiently in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Catalytic Lewis acids (e.g., ZnCl₂) enhance reactivity with electron-deficient dienes. Reaction progress should be monitored via thin-layer chromatography (TLC) due to its UV-active conjugated system .

Advanced Research Questions

Q. How can contradictory reaction yields with different dienophiles be systematically addressed?

- Answer : Contradictions may arise from steric hindrance or electronic effects. A stepwise approach includes:

- Control experiments : Compare reactivity with standardized dienes (e.g., anthracene) under identical conditions.

- Computational modeling : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict regioselectivity.

- Kinetic studies : Employ stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps, as applied in analogous triazoline-dione systems .

Q. What computational strategies improve the prediction of its reactivity in complex synthetic pathways?

- Answer : Molecular dynamics (MD) simulations in COMSOL Multiphysics model solvent effects and transition states. Machine learning (ML) algorithms trained on reaction datasets (e.g., temperature, solvent polarity) predict optimal conditions. For example, AI-driven platforms automate parameter optimization for heterocyclic functionalization, reducing trial-and-error experimentation .

Q. How can factorial design methodologies optimize multi-variable synthesis protocols?

- Answer : A 2³ factorial design evaluates three critical factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables, enabling Pareto analysis to prioritize influential factors. This approach minimizes resource waste, as validated in triazine synthesis studies .

Methodological Notes

- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines for advanced labs (courses ≥698), including 100% compliance with safety exams and proper PPE for handling reactive intermediates .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability, and validate results via peer-reviewed benchmarks (e.g., comparison with Novikov et al.’s kinetic data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.